N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide
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Overview
Description
N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide is a complex organic compound with a unique structure that includes an indoline moiety and an azolidine ring
Preparation Methods
The synthesis of N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the indoline derivative, followed by the formation of the azolidine ring through a series of nucleophilic reactions. The final step involves the acetylation of the phenyl group to yield the target compound .
Chemical Reactions Analysis
N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and azolidine moieties.
Scientific Research Applications
N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl) acetamide can be compared to other similar compounds, such as:
N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl)acetamide: This compound shares a similar core structure but differs in the substituents attached to the phenyl and azolidine rings.
N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl)acetamide: Another related compound with variations in the indoline and azolidine moieties.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-[2,5-dioxo-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H25N3O3/c1-15(28)25-17-9-11-18(12-10-17)27-22(29)14-16(23(27)30)13-21-24(2,3)19-7-5-6-8-20(19)26(21)4/h5-13,16H,14H2,1-4H3,(H,25,28)/b21-13+ |
InChI Key |
KDHHRZAHVXWKLS-FYJGNVAPSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)/C=C/3\C(C4=CC=CC=C4N3C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)C=C3C(C4=CC=CC=C4N3C)(C)C |
Origin of Product |
United States |
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